trans-2-(1-Naphthyl)cyclohexanol
Overview
Description
trans-2-(1-Naphthyl)cyclohexanol: is an organic compound that features a cyclohexanol moiety substituted with a naphthyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1-Naphthyl)cyclohexanol typically involves the reaction of 1-naphthylmagnesium bromide with cyclohexanone, followed by a reduction step. The reaction conditions often include the use of a Grignard reagent and subsequent reduction with a suitable reducing agent such as lithium aluminum hydride .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(1-Naphthyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated compounds
Scientific Research Applications
Chemistry: trans-2-(1-Naphthyl)cyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Biology: In biological research, it serves as a model compound for studying the interactions of naphthyl-substituted cyclohexanols with various enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of trans-2-(1-Naphthyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group, used as a solvent and in the production of nylon.
1-Naphthylamine: A naphthalene derivative with an amino group at the first position, used in the synthesis of dyes and rubber chemicals.
Uniqueness: trans-2-(1-Naphthyl)cyclohexanol is unique due to its combination of a cyclohexanol moiety with a naphthyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in asymmetric synthesis and as a model compound in various research applications .
Properties
IUPAC Name |
(1S)-2-naphthalen-1-ylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15-17H,3-4,9,11H2/t15?,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLBZSYNMNCEQ-LYKKTTPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC([C@H](C1)O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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